N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, has been reported . The synthesis involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research has explored the synthesis of pyrazolo[3,4-c]pyrazole derivatives and their analgesic and anti-inflammatory activities. These compounds, derived from heterocyclic frameworks containing nitrogen, demonstrate significant pharmacological potential (More et al., 2022).
HIV-1 Integrase Inhibition : Substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and shown to inhibit HIV-1 integrase catalytic activity and HIV-1 replication in cells, highlighting their potential as novel HIV-1 integrase inhibitors (Langford et al., 2008).
Cytotoxicity Against Cancer Cells : The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives has been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research (Hassan et al., 2014).
Antimicrobial Activity : Novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various microorganisms (Othman & Hussein, 2020).
Medicinal Chemistry Applications
Building Blocks for Drug Discovery : A concise synthesis of a tetrahydropyrazolopyrazine building block has been described, showcasing its utility in the development of pharmaceutical compounds. The methodology offers an efficient route for preparing this compound, which could serve as a versatile intermediate in medicinal chemistry (Shu et al., 2012).
Inhibition of Plasmodium falciparum Enzyme : Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates have been identified as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the parasite that causes malaria. This highlights the potential of such compounds in the development of new antimalarial drugs (Strašek et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the suppression of HBV DNA viral load . This leads to a decrease in the number of infectious particles, potentially slowing the progression of the disease .
Properties
IUPAC Name |
N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-12-3-2-10-5-7(6)12/h4,10H,2-3,5H2,1H3,(H,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWIZUVLBWGTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2CNCCN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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